

Quantitative Comparison of Inhibitor Potency

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Compound of Interest

Compound Name: DDO-2093

Cat. No.: B11932793

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The following tables summarize the biochemical potencies of **DDO-2093** and other MLL1-WDR5 inhibitors, as determined by various in vitro assays.

Table 1: MLL1-WDR5 Interaction Inhibition

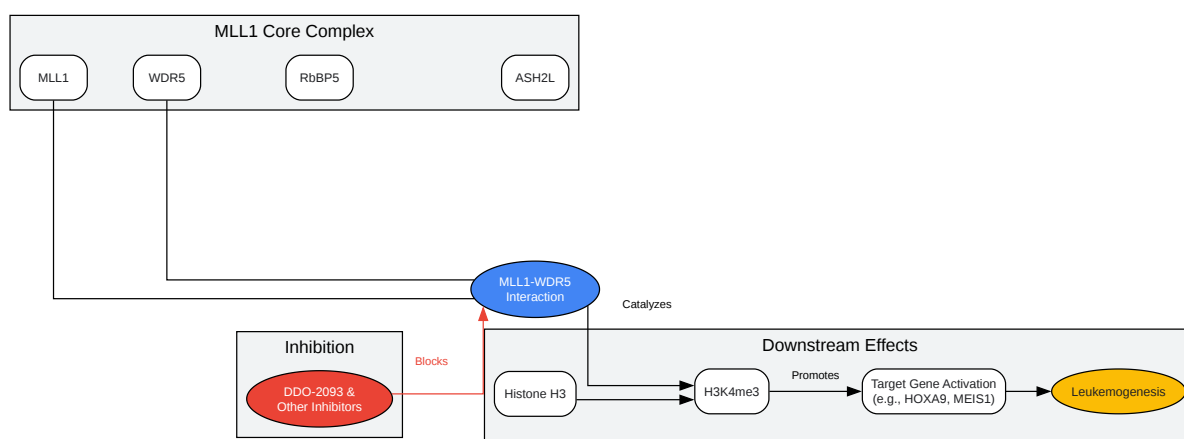
Compound	Assay Type	IC50 (nM)	Binding Affinity (Kd/Ki, nM)	Reference
DDO-2093	Not Specified	8.6	11.6 (Kd)	[4]
MM-401	FP	0.9	< 1 (Ki)	[5][6]
MM-589	Not Specified	0.90	< 1 (Ki)	[7][8][9]
OICR-9429	Peptide Displacement	64 (Kdisp)	93 (KD)	[10][11]

Table 2: MLL1 Histone Methyltransferase (HMT) Activity Inhibition

Compound	IC50 (μM)	Reference
DDO-2093	Not Reported	
MM-401	0.32	[5][6]
MM-589	0.0127	[7][8][9]
OICR-9429	Not Reported	

Signaling Pathway and Mechanism of Inhibition

The MLL1 complex, through its interaction with WDR5, catalyzes the trimethylation of H3K4, leading to the transcriptional activation of target genes such as HOXA9 and MEIS1, which are crucial for leukemogenesis. Small molecule inhibitors disrupt the MLL1-WDR5 protein-protein interaction, thereby preventing the assembly of a functional MLL1 complex and subsequent H3K4 methylation.



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Caption: MLL1-WDR5 signaling pathway and point of inhibition.

Experimental Protocols

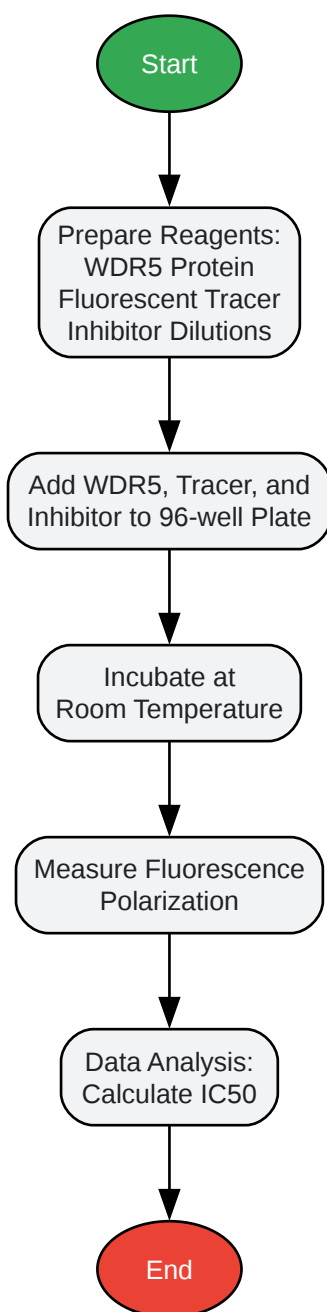
The characterization of MLL1-WDR5 inhibitors relies on various biochemical assays. Below are detailed methodologies for key experiments.

Fluorescence Polarization (FP) Competitive Binding Assay

This assay is used to determine the binding affinity of inhibitors to WDR5 by measuring the displacement of a fluorescently labeled tracer peptide derived from the MLL1 WDR5-interacting (WIN) motif.

Protocol:

- Reagents:
 - Assay Buffer: 0.1 M phosphate, 25 mM KCl, 0.01% Triton, pH 6.5.[12]
 - WDR5 Protein: Truncated WDR5 (residues 23-334) is expressed and purified.[1]
 - Tracer: A fluorescently labeled peptide derived from the MLL1 WIN motif.
 - Inhibitor: Serial dilutions of the test compound (e.g., **DDO-2093**, MM-401).
- Procedure:
 - To a 96-well plate, add WDR5 protein at a fixed concentration.
 - Add the fluorescently labeled tracer peptide at a fixed concentration.
 - Add serial dilutions of the inhibitor.
 - Incubate the plate at room temperature on a shaker.
 - Measure fluorescence polarization using a suitable plate reader.
- Data Analysis:
 - The decrease in fluorescence polarization is proportional to the displacement of the tracer by the inhibitor.
 - IC50 values are calculated by fitting the data to a dose-response curve.



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Caption: Workflow for a fluorescence polarization competitive binding assay.

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of the MLL1 complex and the inhibitory effect of the compounds.

Protocol:

- Reagents:
 - HMT Assay Buffer: 50 mM HEPES pH 7.8, 100 mM NaCl, 1.0 mM EDTA, 5% glycerol.[1]
 - MLL1 Complex: Reconstituted complex of MLL1, WDR5, RbBP5, and ASH2L (0.5 μ M).[5]
 - Substrate: H3 10-residue peptide (50 μ M).[1]
 - Cofactor: 3H-S-adenosylmethionine (1.5 μ Ci).[1]
 - Inhibitor: Serial dilutions of the test compound.
- Procedure:
 - Pre-assemble the WDR5/RbBP5/ASH2L complex.
 - Add the inhibitor at various concentrations and incubate for 2-5 minutes.[1]
 - Initiate the reaction by adding the MLL1 protein, H3 peptide substrate, and 3H-S-adenosylmethionine.
 - Incubate at 22 °C.[1]
 - Stop the reaction and measure the incorporation of the 3H label into the H3 peptide using a scintillation counter.
- Data Analysis:
 - The reduction in 3H incorporation indicates inhibition of HMT activity.
 - IC50 values are determined from dose-response curves.

AlphaLISA-Based MLL HMT Functional Assay

A newer, homogeneous assay format for measuring HMT activity that was developed and optimized for the evaluation of compounds like MM-589.[7][13]

Protocol (General Outline):

- Principle: This assay uses AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology. A biotinylated histone H3 substrate is captured by streptavidin-coated Donor beads, and a specific antibody for the methylated histone product binds to Acceptor beads. When the substrate is methylated by the MLL1 complex, the Donor and Acceptor beads are brought into proximity, generating a chemiluminescent signal.
- Procedure:
 - The MLL1 complex, biotinylated H3 substrate, S-adenosylmethionine (SAM), and the inhibitor are incubated together.
 - Anti-methylated H3 antibody conjugated to Acceptor beads and streptavidin-coated Donor beads are added.
 - After another incubation period, the plate is read on an AlphaScreen-capable plate reader.
- Data Analysis:
 - A decrease in the AlphaLISA signal corresponds to the inhibition of the MLL1 HMT activity.
 - IC50 values are calculated from the resulting dose-response curves.

Summary

DDO-2093 is a potent inhibitor of the MLL1-WDR5 interaction with nanomolar efficacy.^[4] When compared to other well-characterized inhibitors, its performance in disrupting the protein-protein interaction is comparable to other leading compounds like MM-401 and MM-589.^{[5][8]} While MM-401 and MM-589 have demonstrated direct inhibition of the MLL1 complex's methyltransferase activity in the sub-micromolar and low nanomolar range respectively, similar data for **DDO-2093** is not as readily available in the public domain.^{[5][8]} The choice of inhibitor for research or therapeutic development will depend on the specific requirements for potency, cell permeability, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a basis for the continued discovery and characterization of novel MLL1-WDR5 inhibitors.

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